molecular formula C9H15Br B2502515 3-Cyclohexylprop-2-enyl bromide CAS No. 131719-68-1

3-Cyclohexylprop-2-enyl bromide

Cat. No. B2502515
CAS RN: 131719-68-1
M. Wt: 203.123
InChI Key: OQDAFSPCBVBKNR-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enyl bromide is a brominated organic compound that is related to various cyclohexene derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions are discussed, which can provide insights into the chemistry of 3-cyclohexylprop-2-enyl bromide.

Synthesis Analysis

The synthesis of related brominated cyclohexene derivatives can be inferred from the papers. For instance, 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide were synthesized from the cycloaddition products of allene with acrylonitrile and vinyl benzoate . Similarly, 2-bromocyclohex-1-enecarboxylic acids were used in a palladium-catalyzed cyclization reaction with arylhydrazines . These methods suggest that brominated cyclohexene compounds can be synthesized through cycloaddition and subsequent functionalization reactions.

Molecular Structure Analysis

The molecular structure of brominated cyclohexene derivatives can be complex, with various intermolecular interactions. X-ray diffraction studies of related compounds, such as tricyclohexyltin bromide, reveal discrete tetrahedral units and provide insights into the crystal structures of such compounds . This information is valuable for understanding the molecular geometry and potential reactivity of 3-cyclohexylprop-2-enyl bromide.

Chemical Reactions Analysis

The chemical reactivity of brominated cyclohexene derivatives is highlighted in several papers. For example, the Heck reaction of aryl bromides with cyclohex-2-en-1-one demonstrates the ability of these compounds to participate in carbon-carbon bond-forming reactions . Additionally, the intramolecular cyclization of ammonium bromides containing a 3-phenylprop-2-en-1-yl group indicates that brominated cyclohexene derivatives can undergo cyclization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexene derivatives can be deduced from their behavior in various reactions. The solvolysis rates of 3-methylenecyclobutyl bromide and related compounds provide information on their stability and reactivity in different solvents . The luminescent properties of cyclometalated complexes derived from bromophenylpyridine suggest that brominated cyclohexene derivatives may also exhibit interesting optical properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Cyclohexylprop-2-enyl bromide is primarily utilized in the field of organic chemistry, serving as a precursor or intermediate in the synthesis of various complex molecules.

  • Regioselective Heterocyclization : 3-Cyclohexylprop-2-enyl bromide derivatives undergo regioselective heterocyclization, leading to the formation of bridged heterocycles, which are crucial intermediates in the synthesis of various organic compounds (Majumdar, Samanta & Basu, 2003).
  • Palladium-Catalyzed C-N Couplings : It is used in palladium-catalyzed C-N coupling reactions to produce highly functionalized amines, expanding its application in creating complex molecular structures (Reddy, Kingston & Verkade, 2008).
  • Microwave-Assisted Cyclization : 3-Cyclohexylprop-2-enyl bromide derivatives are involved in microwave-assisted cyclization, leading to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, indicating its significance in speeding up chemical reactions (Dao, Ho, Ho-Jin Lim & Cho, 2018).

Catalysis and Organic Synthesis

3-Cyclohexylprop-2-enyl bromide is a key component in various catalytic processes and synthesis reactions, contributing to the development of new organic synthesis methodologies.

  • Heck Reaction : It is involved in selective Heck reactions, providing a straightforward method to access 3-arylcycloalk-2-en-1-ones, showcasing its utility in creating complex cyclic structures (Fall, Doucet & Santelli, 2009).
  • Regioselective Michael Additions : 3-Cyclohexylprop-2-enyl bromide derivatives participate in regioselective Michael additions, which are crucial for enantioselective functionalization in organic synthesis (Ceccarelli, Insogna & Bella, 2006).
  • Pyrimidine Annelated Heterocycles Synthesis : It is used in the regioselective synthesis of pyrimidine annelated heterocycles, further exemplifying its role in the creation of complex organic molecules (Majumdar et al., 2001).

Structural and Molecular Studies

3-Cyclohexylprop-2-enyl bromide derivatives are also essential in structural and molecular studies, contributing to the understanding of molecular conformations and interactions.

  • Crystal and Molecular Docking Studies : These derivatives are used in crystal and molecular docking studies to explore their potential as pharmaceutical agents, especially for their anticancer properties (Kokila, Kiran & Ramakrishna, 2017).

Safety and Hazards

The safety data sheet for a similar compound, cyclohexyl bromide, indicates that it is combustible and can cause serious eye irritation . It is reasonable to assume that 3-Cyclohexylprop-2-enyl bromide may have similar hazards. Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDAFSPCBVBKNR-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylprop-2-enyl bromide

CAS RN

131719-68-1
Record name (3-bromoprop-1-en-1-yl)cyclohexane
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